molecular formula C15H20F2N2O2 B5669201 [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[2-(difluoromethoxy)phenyl]methanone

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[2-(difluoromethoxy)phenyl]methanone

Cat. No.: B5669201
M. Wt: 298.33 g/mol
InChI Key: LYHLEKNWXGFLFI-JQWIXIFHSA-N
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Description

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[2-(difluoromethoxy)phenyl]methanone is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[2-(difluoromethoxy)phenyl]methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidine ring, introduction of the amino group, and attachment of the difluoromethoxyphenyl moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[2-(difluoromethoxy)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group or the difluoromethoxyphenyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[2-(difluoromethoxy)phenyl]methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[2-(difluoromethoxy)phenyl]methanone involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.

    Triple bond compounds: Molecules with triple bonds, such as nitrogen (N₂).

Uniqueness

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[2-(difluoromethoxy)phenyl]methanone is unique due to its specific structural features and the presence of both amino and difluoromethoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[2-(difluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O2/c1-2-5-10-8-19(9-12(10)18)14(20)11-6-3-4-7-13(11)21-15(16)17/h3-4,6-7,10,12,15H,2,5,8-9,18H2,1H3/t10-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHLEKNWXGFLFI-JQWIXIFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N)C(=O)C2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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